molecular formula C17H17NO5 B2667533 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034620-84-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2667533
CAS No.: 2034620-84-1
M. Wt: 315.325
InChI Key: OCUFKGJJQPAIGF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound is notable for its unique structure, which includes multiple furan rings and a carboxamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan rings, followed by the introduction of the hydroxyethyl group and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and subsequent amide formation under controlled temperature and pH conditions are crucial steps in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: A simpler furan derivative with a sulfanylmethyl group.

    5-Hydroxymethylfurfural: A furan derivative with significant chemical reactivity and biological activity.

    N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative used in coordination chemistry.

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its multiple furan rings and the presence of both hydroxyethyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11-8-14(12(2)23-11)16(19)18-10-17(20,13-5-7-21-9-13)15-4-3-6-22-15/h3-9,20H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUFKGJJQPAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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